Isonardoperoxide
Overview
Description
Isonardoperoxide is a guaiane-type sesquiterpenoid isolated from the roots of Nardostachys jatamansi. It is known for its potent antimalarial activity against Plasmodium falciparum . This compound belongs to the class of endoperoxides, which are characterized by a peroxide bridge within their molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isonardoperoxide typically involves the extraction from natural sources, particularly from the roots of Nardostachys jatamansi . The extraction process involves the use of methanol as a solvent to obtain the crude extract, which is then subjected to chromatographic techniques to isolate the pure compound .
Industrial Production Methods: the general approach would involve large-scale extraction and purification processes, similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: Isonardoperoxide undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically produces alcohols .
Scientific Research Applications
Isonardoperoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isonardoperoxide involves the cleavage of the peroxide bridge, leading to the formation of free radicals. These free radicals are selectively toxic to malaria parasites, causing oxidative damage to their cellular components . The compound targets the heme molecule within the parasite, disrupting its metabolic processes and leading to cell death .
Comparison with Similar Compounds
Nardoperoxide: Another guaiane-type sesquiterpenoid with similar antimalarial properties.
Artemisinin: A well-known antimalarial compound with a similar endoperoxide structure.
Nardoguaianone A, B, C, and D: Other sesquiterpenoids isolated from Nardostachys chinensis with varying biological activities.
Uniqueness: Isonardoperoxide is unique due to its specific molecular structure and potent antimalarial activity. While other compounds like artemisinin also possess endoperoxide bridges, this compound’s distinct guaiane-type sesquiterpenoid structure sets it apart .
Properties
IUPAC Name |
7-hydroxy-1,5-dimethyl-8-propan-2-yl-9,10-dioxatricyclo[6.2.2.02,6]dodec-2(6)-en-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(2)15-6-5-14(4,18-19-15)12-10(16)7-9(3)11(12)13(15)17/h8-9,13,17H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBRZURCDWHOCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C(C3(CCC2(OO3)C)C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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